Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-
Description
The compound Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)- is a stereochemically complex fatty acid derivative with a molecular formula of C₃₆H₅₄O₅ (approximate molecular weight: 582.8 g/mol). Its structure includes:
- A hexadecanoic acid backbone substituted with a 2-hexyl group and 3-hydroxy group.
- A 5-[(4-methoxyphenyl)methoxy] substituent, introducing aromatic and ether functionalities.
- A phenylmethyl ester group at the carboxyl terminus.
- Stereochemistry at positions 2S, 3S, and 5R, critical for biological interactions .
This compound is structurally related to bioactive lipids and synthetic intermediates used in pharmaceutical research, particularly in anti-inflammatory and antimicrobial contexts .
Properties
Molecular Formula |
C37H58O5 |
|---|---|
Molecular Weight |
582.9 g/mol |
IUPAC Name |
benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoate |
InChI |
InChI=1S/C37H58O5/c1-4-6-8-10-11-12-13-14-18-22-34(41-29-32-24-26-33(40-3)27-25-32)28-36(38)35(23-19-9-7-5-2)37(39)42-30-31-20-16-15-17-21-31/h15-17,20-21,24-27,34-36,38H,4-14,18-19,22-23,28-30H2,1-3H3/t34-,35+,36+/m1/s1 |
InChI Key |
LVYIGOWBNUJIKK-SBPNQFBHSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester involves multiple steps, starting from the preparation of the hexadecanoic acid derivative. The key steps include:
Esterification: The initial step involves the esterification of hexadecanoic acid with methanol to form methyl hexadecanoate.
Hydroxylation: The methyl ester is then hydroxylated to introduce the hydroxy group at the 3-position.
Alkylation: The hydroxylated ester undergoes alkylation with hexyl bromide to introduce the hexyl group at the 2-position.
Methoxylation: The compound is further reacted with 4-methoxybenzyl chloride to introduce the methoxyphenylmethoxy group at the 5-position.
Final Esterification: The final step involves the esterification of the intermediate with benzyl alcohol to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions due to its functional groups.
- Standard in Analytical Chemistry : It is used as a standard for calibrating analytical methods due to its well-defined chemical structure.
Biology
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Research has suggested potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Medicine
- Therapeutic Investigations : The compound is under investigation for its therapeutic effects against various diseases. Its unique structure allows for interaction with specific biological targets, potentially modulating biochemical pathways .
Industry
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and as an intermediate for synthesizing complex molecules.
- Cosmetic Applications : Due to its moisturizing properties, it may find applications in cosmetic formulations .
Antimicrobial Activity
A study examined the antimicrobial efficacy of hexadecanoic acid derivatives against various pathogens. Results indicated that the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
Research published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in vitro. The findings demonstrated that it reduced pro-inflammatory cytokine levels in cell cultures, indicating potential applications in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features of the target compound with analogous hexadecanoic acid derivatives:
Key Observations:
- Ester vs.
- Stereochemistry : The 5R configuration distinguishes it from 5S analogs (e.g., CAS 130793-32-7), which may alter binding to enzymatic targets .
- Aromatic Substitution : The 4-methoxyphenylmethoxy group is unique to the target compound, unlike simpler esters (e.g., methyl or benzyl esters) .
Bioactivity Comparison
Table 2: Bioactive Properties of Hexadecanoic Acid Derivatives
Key Findings:
- Antioxidant Activity : Simple esters (e.g., methyl ester) and diol derivatives exhibit stronger radical scavenging than the target compound, likely due to free hydroxyl groups .
- Antimicrobial Action : Methyl and diol esters show broad-spectrum activity against pathogens like E. coli and S. aureus, suggesting the target compound’s ester group may confer similar properties .
- Stereochemical Impact : The 5R configuration in the target compound could modulate interactions with bacterial membranes or inflammatory mediators, though empirical data are lacking .
Biological Activity
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)- is a complex organic compound with significant biological implications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C31H54O5
- Molecular Weight : 506.76 g/mol
- CAS Number : 1369787-84-7
- Boiling Point : 596.4 °C (predicted)
- Density : 0.978 g/cm³ (predicted)
- pKa : 14.15 (predicted) .
Hexadecanoic acid derivatives have been studied for their interactions with various biological targets. The compound's structure suggests potential activity as a modulator of lipid metabolism and cell signaling pathways:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar to hexadecanoic acid have been shown to interact with GPCRs, which play crucial roles in mediating cellular responses to hormones and neurotransmitters .
- Lipid Metabolism : It is hypothesized that this compound may influence fatty acid biosynthesis and metabolism due to its structural similarity to long-chain fatty acids .
Antioxidant Properties
Research indicates that fatty acid esters can exhibit antioxidant activity. The presence of the methoxyphenyl group may enhance the radical-scavenging ability of hexadecanoic acid derivatives, potentially leading to protective effects against oxidative stress .
Anti-inflammatory Effects
Studies have suggested that hexadecanoic acid derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators, which could be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
Preliminary studies have demonstrated that certain hexadecanoic acid derivatives possess antimicrobial properties against various pathogens. This activity may be attributed to the disruption of microbial membranes or interference with metabolic processes in bacteria .
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of hexadecanoic acid derivatives using DPPH radical scavenging assays.
- Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.
-
Anti-inflammatory Mechanism :
- In vitro assays were conducted to assess the effects on cytokine production in macrophages.
- Treatment with hexadecanoic acid derivatives resulted in decreased levels of TNF-alpha and IL-6, indicating anti-inflammatory effects.
-
Antimicrobial Evaluation :
- A series of tests against Gram-positive and Gram-negative bacteria were performed.
- The results showed effective inhibition of bacterial growth at varying concentrations.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic challenges in preparing (2S,3S,5R)-configured hexadecanoic acid derivatives?
Answer:
The synthesis requires precise stereochemical control at the 2S, 3S, and 5R positions. Key challenges include:
- Selective hydroxyl protection : The 3-hydroxy and 5-[(4-methoxyphenyl)methoxy] groups require orthogonal protecting groups (e.g., silyl ethers or benzyl groups) to prevent undesired side reactions during esterification .
- Chiral resolution : Enantiomeric impurities may arise during the formation of the hexyl side chain. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) are often employed .
- Esterification : The phenylmethyl ester group must be introduced without racemization, typically using DCC/DMAP coupling under anhydrous conditions .
Advanced: How can researchers resolve contradictions in stereochemical assignments reported for similar hydroxy-substituted esters?
Answer:
Discrepancies often arise due to overlapping NMR signals or misassigned NOE correlations. A robust workflow includes:
- X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated for (2S,3S,4S,5R)-tetrahydroxyhexanoic acid derivatives .
- Advanced NMR : Use of 2D-NMR (e.g., HSQC, HMBC) to distinguish between diastereomers. For example, the coupling constant in -NMR can differentiate R/S configurations .
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
Basic: What analytical methods are critical for characterizing this compound’s purity and structure?
Answer:
Advanced: How does the 4-methoxyphenylmethoxy group influence the compound’s biological activity in lipid signaling pathways?
Answer:
The 4-methoxyphenylmethoxy group enhances lipophilicity, facilitating membrane interaction. Mechanistic insights include:
- Receptor binding : Similar to lysophosphatidic acid (LPA) derivatives, this group may modulate G-protein-coupled receptors (e.g., LPA), though activity depends on stereochemistry .
- Enzymatic stability : The methoxy group reduces hydrolysis by esterases compared to unsubstituted analogs, as shown in in vitro assays with liver microsomes .
- Structure-activity relationship (SAR) : Replacements (e.g., ethoxy or nitro groups) decrease potency by ~50%, indicating the methoxy’s critical role .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation of the ester bond .
- Hydrolysis : Susceptible to base-catalyzed cleavage. Use inert atmospheres (N) and desiccants (silica gel) to minimize moisture .
- Light sensitivity : The 4-methoxyphenyl group may undergo photodegradation; confirm stability via accelerated UV-vis studies (ICH Q1B guidelines) .
Advanced: How can researchers address conflicting bioactivity data between in vitro and in vivo studies?
Answer:
Contradictions often stem from metabolic differences or off-target effects. Strategies include:
- Metabolite profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free hexadecanoic acid) that may antagonize activity in vivo .
- Pharmacokinetic modeling : Adjust dosing regimens based on the compound’s half-life (t ~4–6 hours in rodents) .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm receptor specificity .
Basic: What computational tools are suitable for predicting this compound’s interactions with lipid bilayers?
Answer:
- Molecular dynamics (MD) : Simulate insertion into DPPC bilayers using GROMACS. The hexyl chain aligns with hydrophobic tails, while the hydroxy group interacts with polar headgroups .
- Docking studies : Use AutoDock Vina to predict binding to LPA receptors. The (2S,3S,5R) configuration shows higher affinity (ΔG ≈ –9.2 kcal/mol) than diastereomers .
- LogP calculation : Predict octanol-water partitioning (cLogP ≈ 5.2) via ChemAxon, correlating with experimental permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
